2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide
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Overview
Description
2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide is a complex organic compound that features a unique fusion of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolo[4,5-d]pyridazin Core: This can be achieved by cyclization reactions involving appropriate precursors such as thioamides and hydrazines under acidic or basic conditions.
Introduction of the Furan Ring: The furan moiety can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using furan-2-boronic acid or similar reagents.
Attachment of the Pyrrolidine Group: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Final Acylation: The N-isopropylacetamide group can be attached through acylation reactions using isopropylamine and acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the thiazolo[4,5-d]pyridazin core can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and receptors due to its heterocyclic structure. It can serve as a lead compound in drug discovery programs.
Medicine
Medicinally, 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity. The furan and thiazolo[4,5-d]pyridazin moieties might bind to active sites or allosteric sites, altering the function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide: Lacks the furan ring, potentially altering its biological activity.
2-(7-(furan-2-yl)-4-oxo-2-(morpholin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide: Contains a morpholine ring instead of pyrrolidine, which may affect its pharmacokinetic properties.
Uniqueness
The presence of both furan and pyrrolidine rings in 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide makes it unique compared to similar compounds. These structural features could confer distinct biological activities and interactions with molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-11(2)19-13(24)10-23-17(25)15-16(14(21-23)12-6-5-9-26-12)27-18(20-15)22-7-3-4-8-22/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWVQUYJWJAINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CO3)SC(=N2)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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